molecular formula C50H46CaF2N2O8 B8038171 calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

Cat. No.: B8038171
M. Wt: 881.0 g/mol
InChI Key: RHGYHLPFVJEAOC-WUVPNHNWSA-L
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Description

Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is a complex organic compound that features a quinoline core substituted with a cyclopropyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate involves multiple steps, starting from readily available precursors. One of the key intermediates in the synthesis is 2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde. The synthetic route typically involves:

    Suzuki–Miyaura Coupling: This step involves the coupling of 4-bromoquinoline with a boronic acid derivative to introduce the cyclopropyl and fluorophenyl groups.

    Minisci C–H Alkylation: This mechanochemical reaction introduces the acrylaldehyde functionality.

    Oxidation Heck Coupling: This step finalizes the formation of the key intermediate.

Industrial Production Methods

Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. The process would emphasize eco-friendly reaction conditions, high stepwise efficiency, and scalability to ensure cost-effectiveness and sustainability .

Chemical Reactions Analysis

Types of Reactions

Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate undergoes several types of chemical reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can target the quinoline ring or the double bond in the heptenoate chain.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring and the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution are common.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or carboxylic acids .

Scientific Research Applications

Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Pitavastatin: A cholesterol-lowering agent with a similar quinoline core.

    Atorvastatin: Another statin with a different core structure but similar biological activity.

    Rosuvastatin: Features a pyrimidine core but shares the same mechanism of action.

Uniqueness

Calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHGYHLPFVJEAOC-WUVPNHNWSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/C(O)CC(O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/C(O)CC(O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H46CaF2N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

881.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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